2-[(3R,6R,9S,12R,15S)-12-[(2S)-Butan-2-yl]-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid
2-[(3R,6R,9S,12R,15S)-12-[(2S)-Butan-2-yl]-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid
Brand Name:
Vulcanchem
CAS No.:
136553-96-3
VCID:
VC0136798
InChI:
InChI=1S/C32H44N6O7/c1-5-18(4)27-31(44)35-22(13-17(2)3)28(41)34-23(14-19-16-33-21-10-7-6-9-20(19)21)29(42)36-24(15-26(39)40)32(45)38-12-8-11-25(38)30(43)37-27/h6-7,9-10,16-18,22-25,27,33H,5,8,11-15H2,1-4H3,(H,34,41)(H,35,44)(H,36,42)(H,37,43)(H,39,40)/t18-,22-,23+,24+,25-,27+/m0/s1
SMILES:
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC(=O)O)CC3=CNC4=CC=CC=C43)CC(C)C
Molecular Formula:
C32H44N6O7
Molecular Weight:
624.7 g/mol
2-[(3R,6R,9S,12R,15S)-12-[(2S)-Butan-2-yl]-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid
CAS No.: 136553-96-3
Main Products
VCID: VC0136798
Molecular Formula: C32H44N6O7
Molecular Weight: 624.7 g/mol
CAS No. | 136553-96-3 |
---|---|
Product Name | 2-[(3R,6R,9S,12R,15S)-12-[(2S)-Butan-2-yl]-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid |
Molecular Formula | C32H44N6O7 |
Molecular Weight | 624.7 g/mol |
IUPAC Name | 2-[(3R,6R,9S,12R,15S)-12-[(2S)-butan-2-yl]-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid |
Standard InChI | InChI=1S/C32H44N6O7/c1-5-18(4)27-31(44)35-22(13-17(2)3)28(41)34-23(14-19-16-33-21-10-7-6-9-20(19)21)29(42)36-24(15-26(39)40)32(45)38-12-8-11-25(38)30(43)37-27/h6-7,9-10,16-18,22-25,27,33H,5,8,11-15H2,1-4H3,(H,34,41)(H,35,44)(H,36,42)(H,37,43)(H,39,40)/t18-,22-,23+,24+,25-,27+/m0/s1 |
Standard InChIKey | KHRTUHCOJNQEQG-CSXHVWADSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(=O)O)CC3=CNC4=CC=CC=C43)CC(C)C |
SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC(=O)O)CC3=CNC4=CC=CC=C43)CC(C)C |
Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC(=O)O)CC3=CNC4=CC=CC=C43)CC(C)C |
PubChem Compound | 10651568 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume